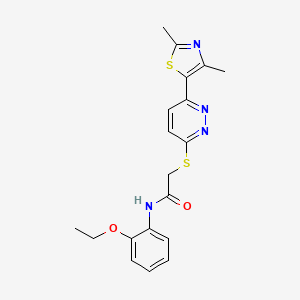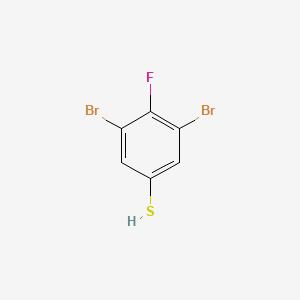![molecular formula C19H18ClN3O3 B2898194 5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904237-17-7](/img/structure/B2898194.png)
5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of an indole moiety, a tetrahydrofuran ring, and a chlorinated nicotinamide structure
Mécanisme D'action
Target of Action
The compound, also known as N-((1H-indol-3-yl)methyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important types of molecules and natural products and play a main role in cell biology . The primary targets of this compound are a variety of enzymes and proteins .
Mode of Action
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This compound was evolved to target a cysteine residue in the ATP binding site via covalent bond formation .
Biochemical Pathways
The compound demonstrates high levels of activity in cellular models of the double mutant form of egfr , suggesting it may be involved in pathways related to cell growth and proliferation.
Result of Action
The compound has shown to induce cell apoptosis in a dose-dependent manner, arrest the cells in the G2/M phase, and inhibit polymerization of tubulin . Therefore, it is a potential agent for the further development of tubulin polymerization inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination of Nicotinamide: The nicotinamide ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The indole moiety is then coupled with the chlorinated nicotinamide through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced via an etherification reaction, where the hydroxyl group of the tetrahydrofuran reacts with the nicotinamide derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorinated nicotinamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
Uniqueness
5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to the presence of the chlorine atom on the nicotinamide ring, which can significantly influence its chemical reactivity and biological activity. This chlorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-chlorinated analogs, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
5-chloro-N-(1H-indol-3-ylmethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-16-7-12(8-23-19(16)26-14-5-6-25-11-14)18(24)22-10-13-9-21-17-4-2-1-3-15(13)17/h1-4,7-9,14,21H,5-6,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHQPVUAAPWWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=CNC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
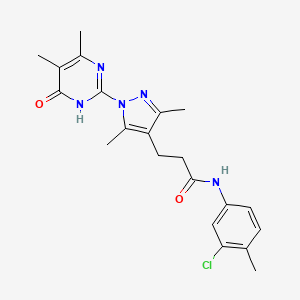
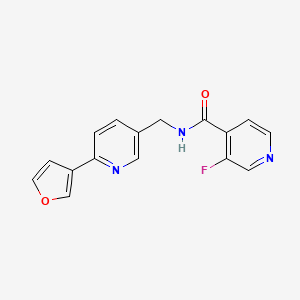
![2-(9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2898116.png)
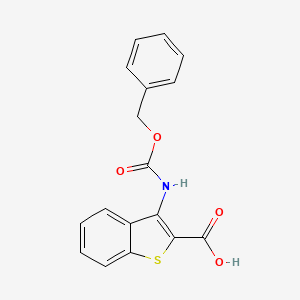

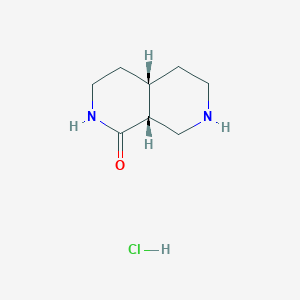

![2-(furan-2-amido)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2898122.png)
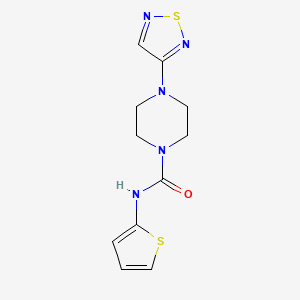
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)
![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

